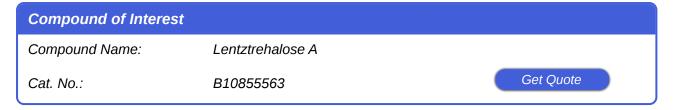


# Lentztrehalose A: A Potent and Stable Inducer for Autophagy Research

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lentztrehalose A is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide known for its role as a chemical chaperone and an inducer of autophagy.[1] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[2][3] Lentztrehalose A offers a significant advantage over its parent compound, trehalose, due to its minimal hydrolysis by the mammalian enzyme trehalase, which is prevalent in the intestine and kidneys.[1][4] This enhanced stability suggests greater bioavailability, making Lentztrehalose A a promising tool for in vitro and in vivo studies of autophagy pathways and a potential candidate for therapeutic development.

These application notes provide a comprehensive overview of **Lentztrehalose A** and detailed protocols for its use in studying autophagy.

# **Key Features of Lentztrehalose A**

 Potent Autophagy Induction: Lentztrehalose A induces autophagy in human cancer cells at a level comparable to trehalose.



- Enzyme Stability: It is minimally hydrolyzed by mammalian trehalase, ensuring greater stability and potential for higher bioavailability compared to trehalose.
- mTOR-Independent Mechanism (Hypothesized): Based on the mechanism of its parent compound, trehalose, Lentztrehalose A is presumed to induce autophagy through an mTOR-independent pathway, likely involving the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

## **Quantitative Data Summary**

Currently, detailed quantitative data for **Lentztrehalose A** is limited in publicly available literature. The primary research indicates its autophagy-inducing activity is comparable to that of trehalose. For context, typical concentrations of trehalose used to induce autophagy in cell culture range from 50 mM to 100 mM.

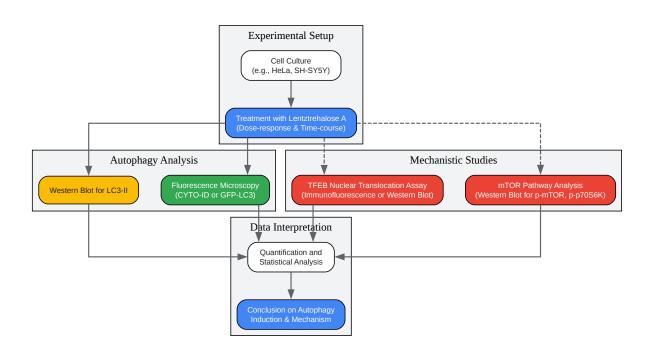
Compound	Cell Line(s)	Effective Concentration for Autophagy Induction	Key Findings	Reference(s)
Lentztrehalose A	Human Cancer Cell Lines	Comparable to Trehalose	Induces autophagy; Minimally hydrolyzed by trehalase.	
Trehalose	Various (e.g., HeLa, Neuro2A, hTM)	50 - 100 mM	Induces mTOR- independent autophagy; Activates TFEB.	

# **Signaling Pathway**

The proposed mechanism of action for **Lentztrehalose A** is based on the well-established pathway for trehalose. It is hypothesized to induce autophagy through an mTOR-independent signaling cascade that involves the activation of TFEB.







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